![molecular formula C7H11BN2O4 B1462861 1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid CAS No. 947533-27-9](/img/structure/B1462861.png)
1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid
Übersicht
Beschreibung
1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid, also known as DPMBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and discovery. This compound is a versatile building block that can be used to synthesize a variety of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- The synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate showcases the importance of 1-alkyl-pyrazole acid derivatives as intermediates in creating biologically active compounds. This process involves methylation, conversion into boronic acids, and condensation, highlighting the compound's role in complex synthesis pathways (Zhang Yu-jua, 2013).
Structural Characterization and Synthesis Techniques
- Research into silylated or germylated pyrazoleboronic acids has led to the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which were characterized by NMR spectroscopy and X-ray crystallography. These findings contribute to the understanding of boronic acid derivatives in the context of silicon and germanium chemistry (K. Durka et al., 2015).
Chemical Reactions and Mechanistic Insights
- Studies on the disproportionation of boronic acids have provided insights into the formation of four-coordinate boron(III) complexes. This research has highlighted the structural requirements for such transformations, contributing to the broader understanding of boronic acid chemistry and its applications in synthesizing complex molecules (Joungmo Cho et al., 2021).
Advanced Synthesis Strategies
- The development of heterocyclic analogues of xanthone, utilizing reactions of pyrazolin-5-ones with various chlorides, demonstrates the versatility of pyrazole derivatives in creating complex heterocyclic structures. This research highlights the compound's role in the efficient synthesis of diverse molecular frameworks (G. Eller et al., 2006).
Eigenschaften
IUPAC Name |
[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O4/c11-8(12)6-3-9-10(4-6)5-7-13-1-2-14-7/h3-4,7,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDTEGCUQBDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669783 | |
| Record name | {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947533-27-9 | |
| Record name | {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)
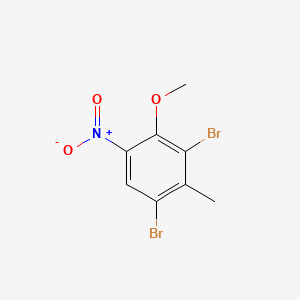
![6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1462781.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)
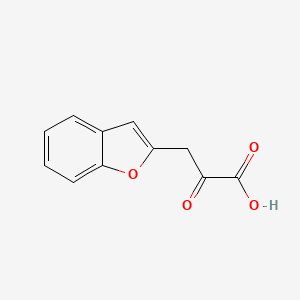
![2-[(Dipropylamino)methyl]-4-fluoroaniline](/img/structure/B1462788.png)

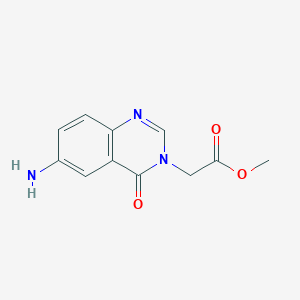


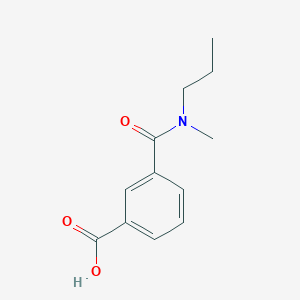
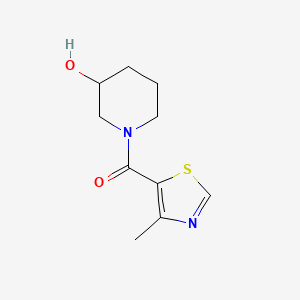
![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)